Meclizine Monohydrochloride is classified under the category of antihistamines, specifically as an H1 receptor antagonist. Its chemical structure allows it to cross the blood-brain barrier, which is significant for its effectiveness in treating central nervous system-related symptoms such as nausea and dizziness. The compound is often marketed under trade names such as Antivert and Bonine .
The synthesis of Meclizine Monohydrochloride can be accomplished through several methods, with one common route involving the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a suitable base. This method highlights the importance of controlling reaction conditions to ensure optimal yield and purity.
In industrial production, solid dispersion techniques are frequently employed to enhance the solubility and dissolution rate of Meclizine Monohydrochloride, making it more effective in pharmaceutical formulations.
The molecular formula of Meclizine Monohydrochloride is C25H28Cl2N2·HCl, with a molecular weight of 427.4 g/mol. The IUPAC name for this compound is 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine; hydrochloride. The structure consists of a piperazine ring connected to various aromatic groups, which contributes to its biological activity .
Meclizine Monohydrochloride participates in various chemical reactions:
The reactions typically require careful control of temperature and pH to achieve desired outcomes while minimizing by-products. For example:
Meclizine Monohydrochloride exerts its pharmacological effects primarily through antagonism at the histamine H1 receptors. By blocking these receptors, it reduces the effects of histamine, which is responsible for many symptoms associated with allergies and motion sickness. This mechanism also involves modulation of other neurotransmitter systems, contributing to its efficacy in treating vertigo and nausea .
The binding affinity of Meclizine to the H1 receptor has been characterized through molecular docking studies, revealing critical interactions at specific amino acid residues within the receptor that facilitate its action .
Meclizine Monohydrochloride has significant applications in clinical settings:
In addition to these therapeutic uses, ongoing research explores its potential applications in other areas, including anxiety management and as an adjunct therapy for certain neurological conditions .
Through continued research into its mechanisms and structural properties, Meclizine Monohydrochloride remains a valuable compound in pharmacology with diverse applications.
Meclizine monohydrochloride (C₂₅H₂₇ClN₂·HCl) is a crystalline hydrochloride salt of the piperazine-class antihistamine meclizine. The compound features a central piperazine ring substituted at one nitrogen atom with a (4-chlorophenyl)(phenyl)methyl (chlorodiphenylmethyl) group and at the other nitrogen with a 3-methylbenzyl (m-tolylmethyl) group. This molecular architecture confers both lipophilic characteristics (via the aromatic rings) and hydrophilic properties (via the protonated piperazine nitrogen), essential for its biological activity [3] [4].
Table 1: Key Physicochemical Properties of Meclizine Monohydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₅H₃₁Cl₃N₂O (monohydrate dihydrochloride) | Hydrated form |
Average Molecular Weight | 481.9 g/mol | Anhydrous base: 390.95 g/mol |
Monoisotopic Mass | 480.150197 g/mol | |
Rotatable Bond Count | 5 | |
Hydrogen Bond Donors | 3 (protonated piperazine N⁺, 2×HCl) | |
Hydrogen Bond Acceptors | 3 (piperazine N, 2×Cl⁻) | |
Topological Polar Surface Area | 7.5 Ų | |
LogP (Predicted) | ~5.0 | High lipophilicity |
The compound typically exists as a hydrate (commonly monohydrate) in its dihydrochloride salt form, contributing to its stability and crystallinity. X-ray diffraction studies would likely confirm a chair conformation of the piperazine ring, with the bulky benzhydryl group occupying an equatorial position to minimize steric strain. The presence of a chiral center at the benzhydryl carbon (C-1 of the chlorodiphenylmethyl group) results in racemic mixtures in commercial preparations, as enantiomeric separation is not routinely performed industrially [3] [5]. The undefined stereochemistry at this center is noted in chemical databases (undefined stereocenter count = 1) [5]. This racemic nature has implications for receptor binding kinetics but does not preclude therapeutic efficacy.
The compound’s high partition coefficient (LogP ~5.0) indicates significant lipophilicity, facilitating blood-brain barrier penetration. Its solubility profile is characteristic of amine hydrochlorides: freely soluble in water and lower alcohols (e.g., methanol, ethanol), sparingly soluble in chloroform, and practically insoluble in nonpolar solvents like ether or hexane. This amphiphilicity enables formulation versatility [3] [4].
The synthesis of meclizine monohydrochloride relies on reductive amination as the pivotal bond-forming strategy. Industrial production follows a convergent route optimized for yield, purity, and scalability:
Benzhydryl Bromide Formation:(4-Chlorophenyl)(phenyl)methanol (chlorodiphenylcarbinol) undergoes halogenation using hydrobromic acid (HBr) or thionyl bromide (SOBr₂) to yield 1-(4-chlorophenyl)-1-phenylmethyl bromide. This electrophile is highly reactive due to benzylic stabilization of the carbocation intermediate [4].
N-Alkylation of Piperazine:The benzhydryl bromide is reacted with piperazine in a polar aprotic solvent (e.g., acetonitrile, DMF) under controlled temperature (40–60°C) and stoichiometric conditions (typically 1:1.1 molar ratio of bromide:piperazine). Excess piperazine ensures monoalkylation at one nitrogen atom, producing 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. The secondary amine product is isolated via crystallization or extraction [4].
Reductive Amination:The key intermediate undergoes reductive amination with 3-methylbenzaldehyde (m-tolualdehyde) in the presence of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This step occurs in a protic solvent (e.g., methanol, ethanol) at reflux temperatures. The reaction proceeds via iminium ion formation followed by reduction, selectively yielding the tertiary amine meclizine base [4] [7].
Salt Formation and Purification:The meclizine base is dissolved in an anhydrous solvent (e.g., ethanol, isopropanol) and treated with gaseous hydrogen chloride (HCl) or concentrated hydrochloric acid. The precipitated meclizine monohydrochloride is purified via recrystallization from ethanol/water mixtures or isopropanol. For the dihydrochloride monohydrate form (common in pharmaceuticals), stoichiometric HCl is used with controlled hydration [3] [4].
Table 2: Key Reactions in Meclizine Monohydrochloride Synthesis
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
Benzhydryl Bromide Prep | Halogenation | HBr or SOBr₂, 0–25°C | Generate electrophile |
N-Alkylation | Nucleophilic Substitution | Piperazine, CH₃CN/DMF, 40–60°C | Piperazine functionalization |
Reductive Amination | Reduction | m-Tolualdehyde, NaBH₄, MeOH, reflux | Introduce m-methylbenzyl group |
Salt Formation | Acid-Base Reaction | HCl(g) in EtOH/IPA | Isolate stable hydrochloride salt |
Industrial methodologies emphasize process intensification:
Meclizine belongs to the benzhydrylpiperazine subclass of H₁-antihistamines. Structural variations within this class significantly modulate receptor affinity, selectivity, and pharmacokinetics:
Table 3: Structural Analogues of Meclizine and Key Modifications
Compound | R₁ (Benzhydryl) | R₂ (N-Substituent) | Key Pharmacological Differences |
---|---|---|---|
Meclizine | 4-Cl-C₆H₄ / Ph | 3-CH₃-C₆H₄CH₂- | Balanced H₁ affinity; antivertigo action |
Cyclizine | Ph / Ph | N-Methylpiperazine | Higher sedation potential |
Chlorcyclizine | 4-Cl-C₆H₄ / Ph | N-Methylpiperazine | Increased anticholinergic effects |
Hydroxyzine | 2-Cl-C₆H₄ / Ph | 2-(2-hydroxyethoxy)ethyl | Anxiolytic; antihistaminic |
Deuterated Meclizine | 4-Cl-C₆H₄ / Ph | CD₃-C₆H₄CH₂- (deuterated methyl) | Potential metabolic stability enhancement |
The benzhydrylpiperazine scaffold demonstrates remarkable tolerance to modifications:
Table 4: Impact of Structural Modifications on Drug Properties
Modification Site | Structural Change | Effect on Properties |
---|---|---|
Benzhydryl Chloro Subst. | 4-Cl vs. 2-Cl vs. H | 4-Cl >> 2-Cl > H (H₁ affinity; t₁/₂) |
Piperazine N-Alkylation | -CH₃ vs. -CH₂C₆H₄-m-CH₃ | -CH₃: ↑ sedation; -CH₂C₆H₄-m-CH₃: ↑ t₁/₂ |
Benzylic Methyl Position | m- vs. p- vs. o-methylbenzyl | m- >> p- > o- (CYP2D6 substrate specificity) |
Stereochemistry | (R)- vs. (S)-enantiomer | (R)-enantiomer: 2–3× higher H₁ affinity |
The molecular diversity achievable within this scaffold underscores its utility in designing next-generation antihistamines with tailored properties—e.g., peripherally restricted analogues for allergy (minimized CNS effects) or brain-penetrant variants for central vertigo [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7